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Compound of Interest

Compound Name: 2,2-Dibromopropane

Cat. No.: B1583031

For researchers, scientists, and professionals in drug development, accurate identification and
characterization of chemical compounds are paramount. This guide provides a comprehensive
comparison of spectral data for 2,2-dibromopropane from various established databases,
alongside standardized experimental protocols for data acquisition. This will aid in the
verification of experimental results and ensure the reliability of compound identification.

Comparison of Spectral Data for 2,2-
Dibromopropane

The following tables summarize the key spectral data for 2,2-dibromopropane as found in
prominent public databases. This allows for a quick and objective comparison of reported
values.

Table 1: *H NMR Spectral Data

Chemical Shift (8)

Database/Source Solvent Multiplicity
pPpm
PubChem (Sigma-
CDCls 2.22 s
Aldrich)
ChemicalBook Not specified Not specified Not specified
SDBS CDCls 2.223 S
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Table 2: 13C NMR Spectral Data

Database/Source Solvent Chemical Shift (8) ppm
PubChem (Wiley-VCH) CDCls 33.7,47.9
ChemicalBook Not specified Not specified
SDBS CDCls 33.7,47.9
Table 3: IR Spectral Data (Key Peaks)
. Wavenumber .
Database/Source Technique ( 1 Assignment
cm-

PubChem (Bio-Rad) ATR-Neat

2980, 2920, 1380,

C-H stretch, C-H

1150, 690 bend, C-Br stretch
NIST Chemistry - - -
Not specified Not specified Not specified
WebBook
o 2988, 2932, 1383, C-H stretch, C-H
SDBS Liquid Film

1153, 694

bend, C-Br stretch

Table 4: Mass Spectrometry Data (Key Fragments)

Database/Source lonization Method miz Relative Intensity
NIST Chemistry

Electron lonization 121, 123,41 100, 98, 80
WebBook
ChemicalBook Not specified Not specified Not specified
SDBS Electron lonization 121, 123,41 100, 98, 80

Experimental Protocols

To ensure reproducibility and consistency, the following detailed methodologies are

recommended for acquiring spectral data for 2,2-dibromopropane.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2,2-dibromopropane in 0.5-0.7
mL of deuterated chloroform (CDCIs) containing 0.03-0.05% v/v tetramethylsilane (TMS) as
an internal standard.

e 1H NMR Acquisition:
o Spectrometer: 400 MHz or higher field strength NMR spectrometer.
o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Number of Scans: 16.

Relaxation Delay: 5 seconds.

Pulse Width: 30-45 degrees.
e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher 3C frequency NMR spectrometer.
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Acquisition Parameters:
» Spectral Width: -10 to 220 ppm.
= Number of Scans: 1024 or more to achieve adequate signal-to-noise.

» Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy

» Attenuated Total Reflectance (ATR)-IR:
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o Instrument: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or
germanium ATR accessory.

o Sample Preparation: Apply a small drop of neat 2,2-dibromopropane directly onto the
ATR crystal.

o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~1,

= Number of Scans: 16.

e Liquid Film IR:
o Instrument: FTIR spectrometer.

o Sample Preparation: Place a drop of neat 2,2-dibromopropane between two potassium
bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~1,

= Number of Scans: 16.

Mass Spectrometry (MS)

o Electron lonization (EI)-MS:
o Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

o Sample Introduction: Inject a dilute solution of 2,2-dibromopropane (e.g., 1 mg/mL in
dichloromethane) into the GC.

o GC Conditions:
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s Column: Standard non-polar column (e.g., DB-5ms).

» |njector Temperature: 250°C.

= Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.
o MS Conditions:

» |onization Energy: 70 eV.

» Mass Range: m/z 35-300.

= Scan Speed: 1000 amul/s.

Logical Workflow for Spectral Data Cross-
Referencing

The following diagram illustrates a logical workflow for researchers to follow when cross-
referencing experimentally acquired spectral data with database entries.
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Caption: Workflow for spectral data acquisition and cross-referencing.

« To cite this document: BenchChem. [A Researcher's Guide to Cross-Referencing Spectral
Data of 2,2-Dibromopropane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583031#cross-referencing-spectral-data-of-2-2-
dibromopropane-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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